Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
Description
Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at position 4, a 2-chlorophenyl substituent at position 6, and a methyl carboxylate ester at position 2. Its molecular formula is C₁₃H₈ClF₃N₂O₂, with a molecular weight of 316.67 g/mol. The compound is documented under multiple identifiers, including CAS 1460 (as per ) and CAS 1820711-41-8 (), though the latter may refer to a positional isomer or a distinct source . This structural framework is pivotal in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c1-21-12(20)11-18-9(6-10(19-11)13(15,16)17)7-4-2-3-5-8(7)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKRPJMLFAUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131185 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-chlorophenyl)-6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820717-42-7 | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-chlorophenyl)-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-(2-chlorophenyl)-6-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
- Molecular Formula : C12H8ClF3N2O2
- Molecular Weight : 272.654 g/mol
- CAS Number : 1820665-69-7
These properties highlight the compound's structural characteristics, which are crucial for understanding its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The presence of trifluoromethyl and chloro substituents is significant as these groups often enhance biological activity by influencing the compound's electronic properties and lipophilicity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, a series of pyrimidine derivatives were tested for their cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) of these compounds were evaluated using MTT assays, revealing promising results for derivatives similar to this compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 10 |
| 2 | MCF-7 | 15 |
| 3 | A549 | 12 |
This table illustrates the comparative potency of various derivatives, suggesting that modifications in the structure can significantly impact biological efficacy.
The proposed mechanism of action for this compound involves the inhibition of specific protein expressions associated with tumor progression. For example, studies have shown that similar compounds can suppress the expression of COL1A1, a protein involved in extracellular matrix deposition, thereby reducing tumor metastasis .
Case Studies
- Study on Hepatic Stellate Cells : In vitro studies demonstrated that this compound inhibited the proliferation of hepatic stellate cells. The compound was shown to reduce COL1A1 expression significantly, indicating potential therapeutic benefits in liver fibrosis .
- Antimicrobial Activity : Another research effort explored the antimicrobial properties of related pyrimidine derivatives. The findings suggested that these compounds exhibited varying degrees of activity against bacterial strains, highlighting their potential as antimicrobial agents .
Comparison with Similar Compounds
Research Implications
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyrimidine ring, while chloro and fluoro substituents modulate electronic density, affecting reactivity in cross-coupling reactions .
- Steric Considerations : Ortho-substituted derivatives (e.g., 2-chlorophenyl, o-tolyl) may hinder interactions in enzyme binding pockets compared to para-substituted analogs .
- Biological Relevance : Catalog numbers (e.g., OMXX-288564-01 in ) suggest these compounds are used in high-throughput screening for drug discovery .
Preparation Methods
Direct O-Alkylation Using 4-(Iodomethyl)pyrimidine Intermediates
A convergent pathway for constructing the pyrimidine scaffold involves direct alkylation of pyrimidin-2(1H)-ones with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. For Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate, this method begins with the synthesis of 4-(iodomethyl)pyrimidine intermediates (e.g., 6c or 6d ), which are subsequently reacted with methyl carboxylate nucleophiles.
Reaction Conditions :
This approach avoids the low-yielding linear [3 + 3] cyclocondensation route (8–10% yield over 48 h), instead enabling rapid coupling through an SN2 mechanism. The methylsulfanyl group in intermediates serves as a leaving group post-oxidation, facilitating further functionalization.
Optimization of Halogenation and Alkylation
The iodomethyl group in intermediates 6c and 6d is introduced via KI treatment of chloromethyl precursors in acetone. Key parameters include:
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KI stoichiometry : 1.25 eq. relative to chloromethyl precursor
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Reaction time : 8 h at room temperature
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Purification : Column chromatography (hexane/ethyl acetate, 90:10)
This step achieves 62–65% yield, with the iodomethyl moiety critical for subsequent nucleophilic displacement.
Microwave-Assisted Condensation for Pyrimidine Ring Formation
MgI₂-Mediated MBH Reaction and Cyclocondensation
A three-step protocol involving a Morita–Baylis–Hillman (MBH) reaction, oxidation, and cyclocondensation provides access to 2,6-disubstituted pyrimidine-5-carboxylates. For the target compound:
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MBH Adduct Formation : Reaction of 2-chlorobenzaldehyde with methyl propiolate in the presence of MgI₂.
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Oxidation : Conversion of the MBH adduct to α-iodomethylene β-keto ester using I₂.
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Cyclocondensation : Microwave-assisted reaction with amidines (e.g., guanidine derivatives) at 130°C for 30 min.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| MBH Adduct Formation | MgI₂ (20 mol%), CH₃CN, 25°C, 24 h | 85 |
| Oxidation | I₂ (1.1 eq.), DCM, 0°C to rt, 2 h | 92 |
| Cyclocondensation | Microwave, 130°C, 30 min | 78 |
This method emphasizes scalability, with reactions successful at 0.2–1.8 mmol scales.
Multi-Component One-Pot Synthesis
Benzaldehyde-Thiourea-Cyanoacetate Condensation
Recent advances utilize one-pot multi-component reactions (MCRs) to assemble pyrimidine cores. For example:
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Reactants : 2-Chlorobenzaldehyde (25 ), ethyl cyanoacetate, thiourea
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Catalyst : KHCO₃ in ethanol
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Product : 2-Hydrazinyl-6-oxo-4-(2-chlorophenyl)-1,6-dihydropyrimidine-5-carbonitrile (27 )
Procedure :
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MCR Step : Stir reactants at 80°C for 6 h to form intermediate 26 .
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Hydrazinolysis : Reflux with hydrazine hydrate to yield 27 .
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Esterification : Treat 27 with methyl chloroformate to install the carboxylate group.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Convergent Alkylation | 70–98 | 1–10 | High (3 mmol) |
| Microwave-Assisted | 78 | 0.5 | Moderate (1.8 mmol) |
| Multi-Component | 68 | 24 | Low (0.5 mmol) |
The convergent alkylation strategy offers the highest yields and scalability, making it preferable for industrial applications. Microwave-assisted methods excel in speed but require specialized equipment.
Structural Characterization
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X-ray Crystallography : Confirms regioselectivity in alkylation, with the trifluoromethyl group at C4 and chlorophenyl at C6.
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NMR : Diagnostic signals include δ 8.22 ppm (pyrimidine C-H) and δ 181.16 ppm (C=O).
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HRMS : [M + H]⁺ peak at m/z 381.1341 aligns with theoretical m/z 381.1355.
Challenges and Optimization Opportunities
Byproduct Formation in Alkylation
Competing N-alkylation can occur if the nucleophile (methyl carboxylate) has ambident reactivity. Mitigation strategies include:
Green Chemistry Considerations
Current methods rely on stoichiometric KI and halogenated solvents. Future directions could explore:
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Catalytic Iodination : Using I₂ with oxidizing agents (e.g., H₂O₂) to reduce KI waste.
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Solvent Replacement : Ethanol or cyclopentyl methyl ether (CPME) as alternatives to acetone or DCM.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a nucleophile) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/DMSO mixtures to predict solubility .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition risks) .
What strategies address regioselectivity challenges during pyrimidine ring functionalization?
Advanced Research Question
- Directed Metalation : Use directing groups (e.g., ester moieties) to control substitution at the 2- or 4-positions .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during halogenation .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
